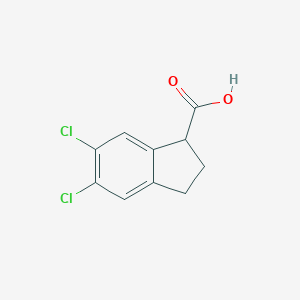

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 g/mol. It is used in various chemical reactions and has been documented in several chemical databases .

Synthesis Analysis

The synthesis of related compounds has been documented. For instance, 5,6-dichloro-2,3-dihydro-1H-inden-1-one, a compound with a similar structure, can be synthesized from 3-(3,4-dichlorophenyl)-propionic acid using thionyl chloride and aluminum chloride in dichloromethane .Molecular Structure Analysis

The molecular structure of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is characterized by the presence of a carboxylic acid group attached to a dichloro-dihydro-indene ring . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, or UPLC results .Physical And Chemical Properties Analysis

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has a molecular weight of 231.07 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .Applications De Recherche Scientifique

Understanding Biocatalyst Inhibition

Carboxylic acids, including 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, demonstrate inhibition effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can damage cell membranes and lower internal pH, leading to decreased microbial activity. This property is essential in the development of microbial resistance strategies and the engineering of robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Advances in Microbial Production

Medium-chain dicarboxylic acids (MDCAs) have significant applications in nylon production and serve as platform chemicals across various industries. The environmental sustainability of microbial-based production of MDCAs, including substances derived from 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, offers a greener alternative to chemical synthesis. This process highlights the role of such acids in fostering bio-based production methods for industrial chemicals (Li et al., 2020).

Synthetic Versatility in Organic Chemistry

1-Indanones and their derivatives, which can be synthesized from carboxylic acids including 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, exhibit a broad range of biological activities. These compounds are used in developing antiviral, anti-inflammatory, and anticancer medications, demonstrating the compound's versatility in medicinal chemistry applications (Turek et al., 2017).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives, potentially synthesized from carboxylic acids like 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid, play a crucial role in nanotechnology and polymer processing due to their self-assembly into nanometer-sized structures. These properties are leveraged in biomedical applications, showcasing the compound's utility in advanced materials science (Cantekin, de Greef, & Palmans, 2012).

Biotechnological Routes and Environmental Applications

The use of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives in biotechnological applications, including the production of lactic acid from biomass, highlights the potential for renewable resource utilization in green chemistry. Such applications extend to the development of bio-based polymers and chemicals, reducing reliance on fossil fuels and minimizing environmental impact (Gao, Ma, & Xu, 2011).

Propriétés

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAXQBLNOXDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)

![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)